molecular formula C8H14O2 B14247663 (3R)-3-hydroxyoct-7-en-2-one CAS No. 519002-35-8

(3R)-3-hydroxyoct-7-en-2-one

Cat. No.: B14247663
CAS No.: 519002-35-8
M. Wt: 142.20 g/mol
InChI Key: XJDHBCMQHHZVLL-MRVPVSSYSA-N
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Description

(3R)-3-hydroxyoct-7-en-2-one is an organic compound with the molecular formula C8H14O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by a hydroxyl group (-OH) attached to the third carbon and a double bond between the seventh and eighth carbons in an eight-carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-hydroxyoct-7-en-2-one can be achieved through various methods. One common approach involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts or reagents. For example, the reduction of 3-oxooct-7-en-2-one using a chiral borane reagent can yield this compound with high enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts, such as enzymes, to achieve the desired stereochemistry. Enzymatic reduction of the ketone precursor using alcohol dehydrogenases or ketoreductases can provide an efficient and environmentally friendly route to this compound.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-hydroxyoct-7-en-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond can be reduced to form (3R)-3-hydroxyoctan-2-one.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products Formed

    Oxidation: 3-oxooct-7-en-2-one or oct-7-enoic acid.

    Reduction: (3R)-3-hydroxyoctan-2-one.

    Substitution: 3-chlorooct-7-en-2-one or 3-aminooct-7-en-2-one.

Scientific Research Applications

(3R)-3-hydroxyoct-7-en-2-one has various applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: It serves as a substrate for studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-hydroxyoct-7-en-2-one depends on its specific application. In enzymatic reactions, it acts as a substrate that binds to the active site of the enzyme, undergoing a chemical transformation. The molecular targets and pathways involved vary based on the enzyme and the reaction being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-hydroxyoct-7-en-2-one
  • (3R)-3-hydroxyoctan-2-one
  • (3S)-3-hydroxyoctan-2-one

Uniqueness

(3R)-3-hydroxyoct-7-en-2-one is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a double bond in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

519002-35-8

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(3R)-3-hydroxyoct-7-en-2-one

InChI

InChI=1S/C8H14O2/c1-3-4-5-6-8(10)7(2)9/h3,8,10H,1,4-6H2,2H3/t8-/m1/s1

InChI Key

XJDHBCMQHHZVLL-MRVPVSSYSA-N

Isomeric SMILES

CC(=O)[C@@H](CCCC=C)O

Canonical SMILES

CC(=O)C(CCCC=C)O

Origin of Product

United States

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